(Z)-2-bromo-2-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-bromobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILZQFGKPHAAOU-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312513 | |

| Record name | 2-Butene, 2-bromo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-68-3, 4784-77-4, 13294-71-8 | |

| Record name | 2-Butene, 2-bromo-, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3017-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004784774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 2-bromo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-2-Bromo-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Structure and Physical Properties

An In-depth Technical Guide on the Molecular Structure of (Z)-2-bromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and key reactions of this compound. The information is compiled to be a valuable resource for professionals in research and development.

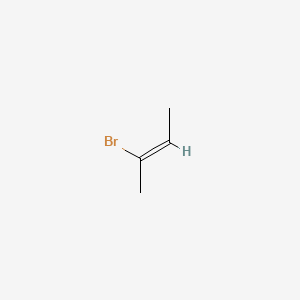

This compound, with the chemical formula C₄H₇Br, is a halogenated alkene. The "(Z)" designation indicates that the higher priority substituents on the double-bonded carbons, in this case, the bromine atom and the methyl group on the other carbon, are on the same side of the double bond, resulting in a cis configuration.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (Z)-2-bromobut-2-ene | [2][3] |

| Molecular Formula | C₄H₇Br | [2][3] |

| Molecular Weight | 135.00 g/mol | [1] |

| CAS Number | 3017-68-3 | [2] |

| Melting Point | -111 °C | [1] |

| Boiling Point | 94 °C | [1] |

| Density | 1.332 g/mL at 25 °C | |

| Appearance | Clear yellow to brownish liquid | [4] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| =CH-CH ₃ | 1.5 - 2.0 | Doublet |

| -C(Br)=C(CH ₃) | 2.0 - 2.5 | Singlet |

| =C H-CH₃ | 5.5 - 6.0 | Quartet |

Note: These are approximate chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (ppm) |

| C H₃-CH= | ~12 |

| =C(C H₃) | ~20-25 |

| C =C(Br) | ~110-120 |

| =C (Br) | ~120-130 |

Note: These values are estimated based on the spectrum of (Z)-2-butene and typical shifts for brominated alkenes.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C | Stretch | 1640 - 1680 |

| C-H (alkenyl) | Stretch | 3000 - 3100 |

| C-H (alkyl) | Stretch | 2850 - 3000 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for this compound is expected at m/z 134 and 136 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Table 5: Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z Value | Fragment |

| 134/136 | [C₄H₇Br]⁺ (Molecular ion) |

| 55 | [C₄H₇]⁺ (Loss of Br) |

| 41 | [C₃H₅]⁺ |

| 39 | [C₃H₃]⁺ |

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation

A common method for the synthesis of alkenes is through the elimination of a hydrogen halide from an alkyl halide. While a specific protocol for the dehydrohalogenation of a precursor to exclusively yield this compound is not detailed in the provided search results, a general procedure for a similar reaction is presented below. The synthesis of this compound can be achieved by the dehydrobromination of meso-2,3-dibromobutane (B1593828).

Protocol: Dehydrobromination of meso-2,3-Dibromobutane

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve meso-2,3-dibromobutane in a suitable solvent such as ethanol (B145695).

-

Addition of Base: Slowly add a solution of a strong, non-hindered base, such as potassium hydroxide (B78521) in ethanol (ethanolic KOH), to the flask.

-

Reaction: Heat the mixture to reflux for a specified period, typically 1-2 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether) for extraction.

-

Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to isolate this compound from its (E)-isomer and any unreacted starting material.

Nucleophilic Substitution Reaction

This compound can undergo nucleophilic substitution reactions, although typically vinylic halides are less reactive than alkyl halides.

General Protocol for Nucleophilic Substitution

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., sodium methoxide, sodium cyanide) to the reaction mixture.

-

Reaction: Stir the reaction mixture at an elevated temperature. The specific temperature and reaction time will depend on the nucleophile's reactivity. Monitor the reaction's progress using TLC or GC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and perform an appropriate aqueous work-up followed by extraction with an organic solvent. The crude product can then be purified by column chromatography or distillation.

References

- 1. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C4H7Br | CID 5323715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chegg.com [chegg.com]

- 4. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of (Z)-2-bromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (Z)-2-bromo-2-butene, a valuable intermediate in organic synthesis. The document details key experimental protocols, presents comparative data, and illustrates the reaction pathways to aid researchers in the efficient and stereoselective preparation of this compound.

Hydrobromination of 2-Butyne (B1218202)

The syn-addition of hydrogen bromide to 2-butyne is a direct and effective method for the stereoselective synthesis of this compound. The mechanism involves the formation of a vinyl cation intermediate, with the bromide ion subsequently attacking from the same side as the proton, leading to the Z-isomer.

Experimental Protocol:

While a specific detailed protocol for the hydrobromination of 2-butyne to exclusively yield this compound is not extensively documented in readily available literature, a general procedure can be outlined based on established principles of alkyne hydrohalogenation. Precise control of reaction conditions is crucial to favor the formation of the desired Z-isomer and prevent the formation of the E-isomer or di-brominated products.

Materials:

-

2-Butyne

-

Anhydrous Hydrogen Bromide (gas or in a suitable solvent like acetic acid)

-

Anhydrous, non-polar solvent (e.g., pentane, hexane, or dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of 2-butyne in an anhydrous, non-polar solvent is prepared in a reaction vessel under an inert atmosphere and cooled to a low temperature (typically between -78 °C and 0 °C).

-

One equivalent of anhydrous hydrogen bromide is slowly bubbled through the solution or added as a solution in a suitable solvent.

-

The reaction mixture is stirred at a low temperature for a specified period, and the progress is monitored by an appropriate technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction is quenched by the addition of a cold, weak base solution (e.g., saturated sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is performed by fractional distillation or column chromatography to isolate this compound from any E-isomer or byproducts.

Logical Relationship of Hydrobromination Pathway

A Technical Guide to the Stereoselective Synthesis of (Z)-2-bromo-2-butene

Abstract

(Z)-2-bromo-2-butene is a valuable vinyl bromide intermediate in organic synthesis, frequently utilized in stereospecific cross-coupling reactions to construct complex molecular architectures. The precise control over the Z-alkene geometry is paramount for its utility. This technical guide provides an in-depth overview of the primary stereoselective methods for the synthesis of this compound. Key methodologies, including the hydrobromination of 2-butyne (B1218202) and the bromoboration/protonolysis pathway, are discussed in detail. This document includes comparative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for laboratory application.

Introduction

Vinyl bromides are powerful building blocks in modern organic chemistry, serving as key precursors in transition metal-catalyzed reactions such as Suzuki, Stille, and Heck couplings. The stereochemical integrity of the vinyl halide directly translates to the stereochemistry of the resulting product, making stereoselective synthesis a critical challenge. This compound, a brominated stereospecific alkene, is a prime example where the Z-configuration is essential for targeted molecular synthesis[1]. This guide focuses on the most effective strategies to achieve high stereoselectivity for this specific isomer.

Overview of Synthetic Strategies

The primary approaches for the stereoselective synthesis of this compound originate from the manipulation of the triple bond in 2-butyne or the double bond in 2-butene (B3427860) derivatives. The choice of strategy depends on the desired stereochemical outcome, with specific reaction conditions dictating the geometry of the final product.

Caption: Key synthetic pathways to this compound.

Key Synthetic Methodologies

Hydrobromination of 2-Butyne

The direct addition of hydrogen bromide (HBr) across the triple bond of 2-butyne is a primary route to 2-bromo-2-butene. However, the stereochemical outcome—syn-addition leading to the (Z)-isomer versus anti-addition leading to the (E)-isomer—is highly dependent on the reaction mechanism.

-

Electrophilic Addition: The ionic addition of HBr to alkynes is often cited as proceeding via an anti-addition mechanism, which would unfavorably yield the (E)-isomer. Kinetic studies suggest a concerted termolecular mechanism may be involved, bypassing a vinyl carbocation and favoring anti-addition[2].

-

Radical Addition: The addition of HBr in the presence of radical initiators (e.g., peroxides, UV light) also typically results in anti-addition for alkynes, again yielding the (E)-isomer[3][4][5].

Despite these tendencies, specific conditions can favor the formation of this compound from 2-butyne, suggesting a syn-addition pathway can be achieved[6][7]. However, achieving high Z-selectivity through direct HBr addition remains challenging and is often substrate or condition-specific.

Caption: Stereochemical outcomes of HBr addition to 2-butyne.

Bromoboration Followed by Protonolysis

A highly reliable and stereoselective method for achieving formal syn-hydrobromination is the bromoboration of the alkyne, followed by protonolysis. This two-step sequence provides excellent control over the Z-stereochemistry.

-

Bromoboration: The reaction of 2-butyne with a boron tribromide (BBr₃) reagent proceeds via a concerted syn-addition of a B-Br bond across the triple bond. This step generates a (Z)-alkenylborane intermediate with very high stereoselectivity (>98%)[8].

-

Protonolysis: The resulting vinylborane (B8500763) intermediate is then treated with a proton source, such as a carboxylic acid (e.g., acetic acid). This step replaces the bromo-boron group with a hydrogen atom, crucially retaining the Z-geometry of the double bond.

This method offers a robust and predictable route to this compound, overcoming the stereoselectivity issues associated with direct HBr addition.

Caption: The bromoboration-protonolysis pathway for Z-selectivity.

Quantitative Data Summary

The following table summarizes and compares the key synthetic methodologies for producing this compound.

| Method | Starting Material | Reagents & Conditions | Reported Yield | Stereoselectivity (Z:E) | Reference |

| Direct Hydrobromination | 2-Butyne | 1 equivalent HBr | Variable | Condition-dependent, often favors E | [6][7] |

| Bromoboration/Protonolysis | 2-Butyne | 1. BBr₃2. Acetic Acid (AcOH) | Good to Excellent | >98:2 | [8]* |

| Elimination | meso-2,3-Dibromobutane | Strong, non-nucleophilic base (e.g., DBU) | Moderate to Good | Potentially high, requires specific stereoisomer | Theoretical |

*Data extrapolated from a similar reaction with propyne, demonstrating high syn-selectivity of the bromoboration step.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Bromoboration-Protonolysis

This protocol is adapted from the highly stereoselective bromoboration methodology reported for alkynes[8].

Materials:

-

2-Butyne

-

Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Glacial acetic acid (AcOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is cooled to 0 °C in an ice bath.

-

Reaction Mixture: The flask is charged with 2-butyne (1.0 eq) dissolved in anhydrous CH₂Cl₂ (20 mL).

-

Bromoboration: Boron tribromide (1.05 eq, 1.0 M solution in CH₂Cl₂) is added dropwise to the stirred solution at 0 °C over 20 minutes. The reaction mixture is then stirred at 0 °C for 2 hours, followed by warming to room temperature for an additional 1 hour to ensure complete formation of the (Z)-alkenyldibromoborane intermediate.

-

Protonolysis: The reaction mixture is cooled again to 0 °C. Glacial acetic acid (3.0 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 4 hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated NaHCO₃ solution until effervescence ceases. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure this compound.

References

- 1. scbt.com [scbt.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Ch 9: Alkynes + HBr (radical) [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solved reactions with 2-butyne (shown below). In reaction | Chegg.com [chegg.com]

- 7. Answer [chem.ucalgary.ca]

- 8. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]

Physical properties of (Z)-2-bromo-2-butene.

An In-depth Technical Guide to the Physical Properties of (Z)-2-bromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of this compound, a significant brominated alkene in organic synthesis. The document presents quantitative data in a structured format, details relevant experimental methodologies, and offers visual representations of related chemical concepts.

Core Physical and Chemical Properties

This compound, also known as cis-2-bromo-2-butene, is an organic compound with the chemical formula C₄H₇Br.[1] It is classified as a haloalkene and is a stereoisomer, specifically the Z (cis) isomer, where the bromine atom and the higher priority alkyl groups are on the same side of the carbon-carbon double bond.[1] This compound is typically a colorless to light yellow liquid at room temperature and possesses a characteristic sweet odor.[2][3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for its application in synthetic chemistry, particularly for predicting its behavior in various reaction conditions and for its purification.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇Br | [1][4][5][6][7] |

| Molecular Weight | 135.00 g/mol | [1][8][9] |

| CAS Number | 3017-68-3 | [1][4][5][6][7] |

| Appearance | Colorless to light yellow liquid | [2][10] |

| Melting Point | -111.2 °C to -111 °C | [1][4][5][7][11] |

| Boiling Point | 84 °C to 94 °C (at 1 atm) | [1][4][5][7][11][12][13] |

| Density | 1.332 g/mL at 25 °C | [4][5][7][12][13] |

| Refractive Index (n20/D) | 1.459 | [4][5][7][12] |

| Flash Point | -1.1 °C (30 °F) | [4][5][7][13] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2][14] |

| Storage Temperature | 2-8°C | [4][5][7][12] |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of this compound is essential for its characterization and use. The following are standard methodologies for measuring key physical constants.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, simple distillation is a common method.

Methodology: Simple Distillation

-

Apparatus Setup: A distillation flask is filled to approximately two-thirds of its volume with the this compound sample. Boiling chips are added to ensure smooth boiling. The flask is connected to a condenser, which is attached to a receiving flask. A thermometer is placed in the distillation head so that the top of the bulb is level with the side arm leading to the condenser.

-

Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises, and its temperature is measured by the thermometer.

-

Data Collection: The temperature is recorded when the first drop of distillate is collected in the receiving flask and is stable. This temperature represents the boiling point of the substance at the recorded atmospheric pressure.

-

Pressure Correction: Since boiling points are pressure-dependent, the observed boiling point may need to be corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the measurement is not performed at sea level.

Determination of Density

Density is the mass per unit volume of a substance. A pycnometer is a precise instrument for determining the density of a liquid.

Methodology: Pycnometer Method

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m₁).

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed again (m₂).

-

Temperature Control: The procedure is carried out at a constant temperature (e.g., 25 °C) by placing the pycnometer in a temperature-controlled water bath.[4][5][12]

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The measurement is typically temperature-dependent and is often reported at 20°C (n20/D).[4][5][12]

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to this compound.

Caption: Synthesis pathway for (Z) and (E) isomers of 2-bromo-2-butene.

Caption: Experimental workflow for boiling point determination by distillation.

References

- 1. Buy this compound | 3017-68-3 [smolecule.com]

- 2. CAS 13294-71-8: 2-Bromo-2-butene | CymitQuimica [cymitquimica.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 3017-68-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3017-68-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | C4H7Br | CID 5323715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. far-chemical.com [far-chemical.com]

- 10. echemi.com [echemi.com]

- 11. This compound [stenutz.eu]

- 12. (E)-2-Bromo-2-butene 96 3017-71-8 [sigmaaldrich.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to (Z)-2-bromo-2-butene

CAS Number: 3017-68-3

This technical guide provides a comprehensive overview of (Z)-2-bromo-2-butene, a halogenated alkene with significant utility in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, detailing its chemical and physical properties, synthesis methodologies, key chemical reactions, and applications.

Chemical and Physical Properties

This compound, also known as cis-2-bromo-2-butene, is an organic compound with the chemical formula C₄H₇Br.[1] It is a colorless to yellowish-brown liquid characterized by its high reactivity.[2][3] The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond, in this case, the bromine and the methyl group, are on the same side of the double bond.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇Br | [1][2][4][5] |

| Molecular Weight | 135.00 g/mol | [1][2][5] |

| CAS Number | 3017-68-3 | [1][2][4][5] |

| IUPAC Name | (Z)-2-bromobut-2-ene | [1][6] |

| Synonyms | cis-2-bromo-2-butene, 2-bromo-cis-2-butene | [2] |

| Appearance | Colorless liquid / Clear yellow to brownish Liquid | [2][3] |

| Melting Point | -111.2 °C | [2][4] |

| Boiling Point | 84 - 94 °C | [1][2][4] |

| Density | 1.332 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.459 | [2][4] |

| Flash Point | 30 °F (-1.11 °C) | [2][4] |

| Solubility | Sparingly soluble in water (0.7 g/L at 25 °C) | [3] |

| Storage Temperature | 2-8°C | [2][4] |

| Dielectric Constant | 5.36 | [1][7] |

| XLogP3 | 2.2 | [1][4] |

Synthesis and Experimental Protocols

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the desired purity and stereoselectivity.

Caption: General synthetic pathways to this compound.

Electrophilic Addition of Hydrogen Bromide to 2-Butyne (B1218202)

This method involves the reaction of 2-butyne with hydrogen bromide (HBr). The reaction proceeds via an electrophilic addition mechanism. To favor the formation of the (Z)-isomer, specific reaction conditions, such as the use of a non-polar solvent and controlled temperatures, are crucial.

Experimental Protocol:

-

Dissolve 2-butyne in a suitable inert, non-polar solvent (e.g., hexane) in a reaction vessel equipped with a gas inlet and a cooling system.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly bubble anhydrous HBr gas through the solution with constant stirring.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting mixture of isomers via fractional distillation or column chromatography to isolate this compound.

Bromination of 2-Butene (B3427860) followed by Isomer Separation

Direct bromination of 2-butene yields a mixture of (E)- and this compound.[1] The isomers can then be separated.

Experimental Protocol:

-

In a fume hood, dissolve 2-butene in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) in a flask protected from light.

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the alkene solution at a controlled temperature (e.g., 0 °C).

-

Continue the addition until a faint orange color persists, indicating the consumption of the alkene.

-

Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄).

-

After filtration and solvent evaporation, separate the resulting (Z) and (E) isomers using fractional distillation or preparative chromatography.[1]

Dehydrohalogenation of 2,3-Dibromobutane (B42614)

Elimination of HBr from a vicinal dibromide, such as 2,3-dibromobutane, using a strong base can produce a mixture of bromoalkenes, including this compound. The stereochemistry of the starting material and the choice of base can influence the product distribution.

Experimental Protocol:

-

Dissolve 2,3-dibromobutane in a suitable solvent, such as ethanol.

-

Add a strong base, for example, potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt), to the solution.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction by GC.

-

After cooling, pour the mixture into water and extract the product with a low-boiling organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts, dry over a drying agent, and remove the solvent.

-

Isolate the this compound from the product mixture by fractional distillation.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond and the adjacent double bond.[2]

Caption: Key chemical reactions of this compound.

Key Chemical Reactions:

-

Elimination Reactions: In the presence of a strong base, this compound can undergo an elimination reaction to form butadiene.[1] This involves the removal of the bromine atom and a proton from an adjacent carbon.

-

Nucleophilic Substitution: The bromine atom can be replaced by a variety of nucleophiles, allowing for the synthesis of a wide range of substituted alkenes.[1] This reaction is fundamental to its use as a building block in more complex molecules.

-

Cross-Coupling Reactions: It serves as a valuable coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille reactions).[1] This enables the formation of carbon-carbon bonds, creating more complex olefinic structures.

Applications in Research and Development:

The reactivity of this compound makes it an important intermediate in various sectors:

-

Organic Synthesis: It is used as a reagent to introduce the 2-butenyl group into organic molecules.[2]

-

Pharmaceutical Production: It serves as an intermediate in the synthesis of various medicinal compounds.[2] The incorporation of bromine into a molecule can favorably affect its therapeutic activity, metabolism, and duration of action, a strategy known as "bromination" in drug design.[8]

-

Agrochemical Production: It is utilized as an intermediate in the creation of substances for agricultural applications, including pest control.[2]

-

Polymer and Plastics Industry: It can be used as a monomer in the production of specialized polymers and plastics.[2]

Caption: Applications of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[9] It is advisable to use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Table 2: Hazard and Precautionary Information

| Category | Statements |

| Hazard Statements | H225: Highly flammable liquid and vapour. |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[10][9] P233: Keep container tightly closed.[11] P240: Ground/bond container and receiving equipment.[11] P280: Wear protective gloves/ eye protection/ face protection.[11] |

| First Aid: Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9] |

| First Aid: Skin Contact | Wash off with soap and plenty of water. Consult a physician.[10][9] |

| First Aid: Eye Contact | Flush eyes with water as a precaution.[10] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[10] |

| Fire-fighting Measures | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9][11] Use water spray to cool unopened containers.[10] |

| Storage | Store in a well-ventilated place. Keep cool.[9] Keep refrigerated.[12] |

Disclaimer: This document is for informational purposes only and does not constitute a safety data sheet. Always refer to the official Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. Buy this compound | 3017-68-3 [smolecule.com]

- 2. Cas 3017-68-3,this compound | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C4H7Br | CID 5323715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

In-Depth Technical Guide: Molecular Weight of (Z)-2-bromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (Z)-2-bromo-2-butene, a halogenated alkene of interest in organic synthesis. The document outlines the foundational principles for this calculation, presents the relevant quantitative data in a structured format, and includes a procedural workflow for determination.

Introduction

This compound is a specific stereoisomer of 2-bromo-2-butene, where the higher priority functional groups are located on the same side of the carbon-carbon double bond. Accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, analytical characterization, and pharmacokinetic modeling in drug development. The molecular weight is derived from its molecular formula, which is C4H7Br[1][2][3][4].

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element as defined by the International Union of Pure and Applied Chemistry (IUPAC).

While the molecular weight is a calculated value, its confirmation relies on experimental techniques such as mass spectrometry. A typical protocol would involve:

-

Sample Preparation: Dissolving a pure sample of this compound in a suitable volatile solvent.

-

Ionization: Introducing the sample into a mass spectrometer and ionizing it using methods like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separating the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detecting the separated ions to generate a mass spectrum. The peak corresponding to the molecular ion (M+) will confirm the calculated molecular weight.

It is important to note that bromine has two primary isotopes, 79Br and 81Br, of nearly equal abundance[5]. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, which is a definitive signature for bromine-containing compounds.

Quantitative Data

The calculation of the molecular weight of this compound requires the standard atomic weights of Carbon, Hydrogen, and Bromine.

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Contribution (amu) |

| Carbon | C | 12.011 | 4 | 48.044 |

| Hydrogen | H | 1.008[6][7] | 7 | 7.056 |

| Bromine | Br | 79.904[8][9] | 1 | 79.904 |

| Total | 135.004 |

The calculated molecular weight is approximately 135.00 g/mol [1][2] or more precisely 135.004 g/mol [3].

Workflow and Pathway Visualization

The logical process for determining the molecular weight of a chemical compound is outlined below.

Caption: Workflow for calculating the molecular weight of a compound.

This guide does not describe any signaling pathways as this compound is a simple organohalide primarily used as a synthetic building block and is not typically involved in biological signaling.

References

- 1. scbt.com [scbt.com]

- 2. This compound [stenutz.eu]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C4H7Br | CID 5323715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. ck12.org [ck12.org]

- 7. quora.com [quora.com]

- 8. proprep.com [proprep.com]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Spectral Data of (Z)-2-bromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (Z)-2-bromo-2-butene, a key intermediate in various organic syntheses. The information presented herein is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this compound. This document details its proton and carbon-13 nuclear magnetic resonance (NMR) spectra, infrared (IR) spectrum, and mass spectrum. Detailed experimental protocols for acquiring this data are also provided, along with a visualization of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 5.5 - 6.0 | Quartet | Not available | =CH- |

| ~ 2.0 - 2.5 | Singlet | Not applicable | -C(Br)=C-CH₃ |

| ~ 1.5 - 2.0 | Doublet | Not available | =CH-CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 115 - 140 | C=C (alkenyl) |

| ~ 115 - 140 | C -Br (alkenyl) |

| ~ 20 - 30 | -C (Br)=C-CH₃ |

| ~ 10 - 15 | =CH-C H₃ |

Note: The expected chemical shift ranges are based on typical values for similar chemical environments.[2][3]

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Variable | =C-H Stretch |

| ~ 2950 - 2850 | Medium to Strong | C-H Stretch (Alkyl) |

| ~ 1680 - 1620 | Variable | C=C Stretch (Alkene) |

| ~ 860 - 680 | Strong | =C-H Bend (cis-alkene) |

| 515-690 | Strong | C-Br Stretch |

Note: The IR spectrum of this compound will exhibit characteristic peaks for a cis-alkenyl bromide.[4][5][6]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 134/136 | Varies | [M]⁺ (Molecular ion) |

| 55 | High | [C₄H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

| 27 | High | [C₂H₃]⁺ |

Note: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[7]

Synthesis Pathway

This compound can be synthesized via the syn-addition of hydrogen bromide (HBr) to 2-butyne. This reaction proceeds through a concerted mechanism.[8][9][10][11]

Caption: Synthesis of this compound from 2-butyne.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure and proton/carbon environments.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample spectrum is then recorded. The ATR crystal is brought into firm contact with the liquid sample.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition: The mass spectrum is recorded over a specific m/z range (e.g., 10-200 amu).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine is a key diagnostic feature.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is outlined below.

Caption: General workflow for spectroscopic analysis.

References

- 1. Solved The (E)- and (Z)-isomers of 2-bromo-2-butene (C4H7Br) | Chegg.com [chegg.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. 2-Butene, 2-bromo- | C4H7Br | CID 5364387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Discovery and History of 2-Bromo-2-Butene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of the (E) and (Z) isomers of 2-bromo-2-butene (B89217). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Introduction and Historical Context

The history of 2-bromo-2-butene isomers is intrinsically linked to the broader exploration of electrophilic addition reactions to alkenes and alkynes, a cornerstone of organic chemistry. While a singular "discovery" of these specific isomers is not well-documented, their synthesis and characterization emerged from foundational studies on the halogenation and hydrohalogenation of C4 hydrocarbons in the early to mid-20th century.

Early investigations into the reactions of 2-butene (B3427860) and 2-butyne (B1218202) with hydrogen bromide (HBr) and bromine (Br₂) laid the groundwork for understanding the formation of various halogenated butanes and butenes. The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, was pivotal in the definitive identification and differentiation of the (E) and (Z) stereoisomers of 2-bromo-2-butene. These compounds have since become useful intermediates in organic synthesis, particularly in the stereoselective construction of more complex molecules.

Physicochemical and Spectroscopic Data

The (E) and (Z) isomers of 2-bromo-2-butene exhibit distinct physical and spectroscopic properties. The following tables summarize key quantitative data for each isomer, facilitating comparison.

Table 1: Physical Properties of 2-Bromo-2-Butene Isomers

| Property | (E)-2-Bromo-2-butene | (Z)-2-Bromo-2-butene |

| CAS Number | 3017-71-8[1] | 3017-68-3[2] |

| Molecular Formula | C₄H₇Br[1][2] | C₄H₇Br[2] |

| Molecular Weight | 135.00 g/mol [1][2] | 135.00 g/mol [3] |

| Boiling Point | 82-90 °C (at 740 mmHg)[1] | 94 °C[3] |

| Melting Point | -115 °C[1] | -111 °C[3] |

| Density | 1.32 g/mL[1] | Not readily available |

| Refractive Index | 1.4610[1] | Not readily available |

Table 2: Spectroscopic Data of 2-Bromo-2-Butene Isomers

| Spectroscopy | (E)-2-Bromo-2-butene | This compound |

| ¹H NMR (CDCl₃) | δ ~1.7 (d, 3H), ~2.4 (s, 3H), ~5.8 (q, 1H) | δ ~1.7 (d, 3H), ~2.3 (s, 3H), ~6.0 (q, 1H) |

| ¹³C NMR (CDCl₃) | δ values are available in spectral databases.[4][5] | δ values are available in spectral databases.[5] |

| IR Spectroscopy | Key absorptions for C=C stretch and C-H bends are available in spectral databases.[6] | Key absorptions for C=C stretch and C-H bends are available in spectral databases.[6] |

Experimental Protocols

Several synthetic routes have been established for the preparation of 2-bromo-2-butene isomers. The choice of method often depends on the desired stereoisomer.

Synthesis of a Mixture of (E)- and this compound via Electrophilic Addition of HBr to 2-Butyne

This method typically yields a mixture of the (E) and (Z) isomers.

Reaction: CH₃-C≡C-CH₃ + HBr → (E/Z)-CH₃-CH=C(Br)-CH₃

Protocol:

-

In a fume hood, cool a solution of 2-butyne in a suitable inert solvent (e.g., pentane (B18724) or dichloromethane) to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen bromide gas through the solution at a slow, steady rate. Alternatively, a solution of HBr in acetic acid can be used.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of (E)- and this compound, can be purified by fractional distillation.

Stereoselective Synthesis of (E)-2-Bromo-2-butene via Anti-Addition to 2-Butyne

This method favors the formation of the (E) isomer.

Reaction: CH₃-C≡C-CH₃ + LiBr + H₂SO₄ → (E)-CH₃-CH=C(Br)-CH₃

Protocol:

-

To a stirred solution of 2-butyne and lithium bromide in a mixture of acetic acid and water, slowly add concentrated sulfuric acid at room temperature.

-

Maintain the temperature and stir the mixture for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with a low-boiling organic solvent like diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the product by fractional distillation to obtain (E)-2-bromo-2-butene.

Synthesis of 2-Bromo-2-butene Isomers via Dehydrobromination of 2,2-Dibromobutane (B14672450)

This elimination reaction can produce a mixture of isomers, with the product ratio depending on the reaction conditions and the base used.

Reaction: CH₃-C(Br)₂-CH₂-CH₃ + Base → (E/Z)-CH₃-CH=C(Br)-CH₃ + Base·HBr

Protocol:

-

Prepare a solution of 2,2-dibromobutane in a suitable solvent, such as ethanol (B145695) or tert-butanol.

-

Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a specified period, monitoring the progress by GC or TLC.

-

After the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

After filtration, remove the solvent under reduced pressure.

-

The resulting mixture of (E)- and this compound isomers can be separated and purified by fractional distillation or preparative gas chromatography.

Signaling Pathways and Experimental Workflows

The 2-bromo-2-butene isomers are valuable building blocks in organic synthesis. Their reactivity is primarily centered around the carbon-carbon double bond and the carbon-bromine bond. The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 3017-68-3 [smolecule.com]

- 4. 2-Butene, 2-bromo- | C4H7Br | CID 5364387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Bromo-2-butene [webbook.nist.gov]

Theoretical Stability of (Z)-2-Bromo-2-Butene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Alkene Stability

The stability of alkene isomers is primarily determined by a combination of steric and electronic effects. In the case of (Z)-2-bromo-2-butene and its (E) isomer, the key factors at play are steric hindrance and, to a lesser extent, hyperconjugation.

-

Steric Hindrance: In this compound, the presence of the bromine atom and the methyl group on the same side of the carbon-carbon double bond leads to significant steric repulsion. This van der Waals strain raises the overall energy of the molecule, rendering it less stable than the (E) isomer, where these bulky groups are positioned on opposite sides of the double bond.

-

Hyperconjugation: While generally a stabilizing electronic effect in alkenes, the impact of hyperconjugation is expected to be similar for both the (Z) and (E) isomers of 2-bromo-2-butene (B89217), as both are disubstituted alkenes.

Based on these principles, it is strongly predicted that (E)-2-bromo-2-butene is thermodynamically more stable than this compound.

Quantitative Data and Energetic Considerations

Direct experimental or computational data for the energy difference between the (Z) and (E) isomers of 2-bromo-2-butene is not prevalent in the literature. However, we can infer the expected trend and approximate magnitude from studies on the closely related 2-butene (B3427860) isomers.

| Isomer Pair | Isomer with Higher Stability | Key Contributing Factor |

| This compound / (E)-2-bromo-2-butene | (E)-2-bromo-2-butene (Predicted) | Reduced steric hindrance |

| cis-2-butene / trans-2-butene | trans-2-butene | Reduced steric hindrance |

Experimental and Computational Protocols

The determination of the relative stability of alkene isomers like (Z)- and (E)-2-bromo-2-butene is typically achieved through computational chemistry methods. The following outlines a standard protocol for such a theoretical investigation.

Computational Methodology

A robust computational study to determine the relative stabilities of (Z)- and (E)-2-bromo-2-butene would involve the following steps:

-

Geometry Optimization: The three-dimensional structures of both the (Z) and (E) isomers are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) or ab initio methods.

-

DFT Functional: A common choice is the B3LYP functional, which provides a good balance of accuracy and computational cost.

-

Basis Set: A basis set such as 6-31G(d) or a larger one like aug-cc-pVTZ would be appropriate to accurately describe the electronic structure, including the polarization effects of the bromine atom.

-

-

Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Isomerization Energy Calculation: The relative stability is determined by calculating the difference in the Gibbs free energy (ΔG) or electronic energy (ΔE) between the (E) and (Z) isomers.

ΔGisomerization = G(E)-isomer - G(Z)-isomer

A negative value for ΔGisomerization would indicate that the (E) isomer is more stable.

-

Transition State Search: To understand the kinetics of isomerization, a transition state search for the rotation around the C=C double bond can be performed. This would provide the activation energy barrier for the interconversion between the two isomers.

Visualization of Key Processes

Isomerization Pathway of 2-Bromo-2-Butene

The following diagram illustrates the energetic relationship between the (Z) and (E) isomers of 2-bromo-2-butene and the transition state for their interconversion. The (E) isomer is depicted at a lower energy level, reflecting its greater predicted stability.

Caption: Energy profile for the isomerization of (Z)- to (E)-2-bromo-2-butene.

Workflow for Theoretical Stability Analysis

The logical flow for a computational study on the stability of 2-bromo-2-butene isomers is depicted below. This workflow outlines the key steps from initial structure generation to the final analysis of relative stability.

Caption: Workflow for computational analysis of isomer stability.

Conclusion

A Technical Guide to (Z)-2-Bromo-2-butene for Researchers and Drug Development Professionals

An in-depth exploration of the commercial availability, key chemical properties, and synthetic applications of (Z)-2-bromo-2-butene, a versatile building block in modern organic synthesis.

Introduction

This compound is a halogenated alkene that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its stereodefined trisubstituted double bond makes it a valuable precursor for the construction of complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key synthetic applications, with a focus on detailed experimental protocols and its relevance in the development of bioactive molecules.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is important for researchers to consult the specific product information from their chosen vendor for the most accurate data on purity and available quantities.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Smolecule | In Stock | Research quantities |

| ChemicalBook | Varies | Varies |

| LookChem | 97% | 1ml, 5ml |

| Cenmed | Varies | Research quantities |

| Santa Cruz Biotechnology | Research Grade | Research quantities |

| TCI Chemicals | >98% (GC) (mixture of cis and trans) | 25g, 500g |

Note: Availability and specifications are subject to change. Please verify with the supplier.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br | [1] |

| Molecular Weight | 135.00 g/mol | [1] |

| CAS Number | 3017-68-3 | [1] |

| Appearance | Liquid | |

| Boiling Point | 84 °C (lit.) | |

| Melting Point | -111 °C | |

| Density | 1.332 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.459 (lit.) | |

| SMILES | C/C=C(\C)/Br | [1] |

| InChI Key | UILZQFGKPHAAOU-ARJAWSKDSA-N | [1] |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent that participates in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and elimination reactions. Its defined stereochemistry is often retained in the product, making it a valuable tool for stereoselective synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent coupling partner, allowing for the introduction of the (Z)-but-2-en-2-yl moiety.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid or boronic ester (1.2 equiv) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 2-24 hours. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

The Heck-Mizoroki reaction couples vinyl halides with alkenes to form substituted alkenes. This reaction is highly valuable for the synthesis of complex olefinic structures.

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

In a reaction vessel, this compound (1.0 equiv), an alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or a bidentate phosphine, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.0 equiv) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The mixture is degassed and heated under an inert atmosphere at 80-140 °C for 6-48 hours. Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine (B128534) or diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N or DIPA, which can also be the solvent). The reaction mixture is degassed and stirred at room temperature to 60 °C for 2-24 hours. After the reaction is complete, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly useful for forming C(sp²)–C(sp³) bonds.

Experimental Protocol: General Procedure for Kumada Coupling

To a solution of this compound (1.0 equiv) in an ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere is added a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄, 1-5 mol%). The mixture is cooled to 0 °C or a lower temperature, and a solution of the Grignard reagent (1.1-1.3 equiv) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-12 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be displaced by a variety of nucleophiles. These reactions typically proceed via an Sɴ2 mechanism, leading to an inversion of configuration if the carbon center were chiral, or with retention of the double bond geometry.

Experimental Protocol: General Procedure for Nucleophilic Substitution

To a solution of the nucleophile (e.g., sodium azide, potassium cyanide, or a sodium alkoxide, 1.2-2.0 equiv) in a polar aprotic solvent (e.g., DMF, DMSO, or acetone) is added this compound (1.0 equiv). The reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-24 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over a drying agent, and the solvent is evaporated. The product is then purified by distillation or column chromatography.

Elimination Reactions

Under strongly basic conditions, this compound can undergo elimination of HBr to form butadienes. The regioselectivity of the elimination depends on the base and reaction conditions.

Experimental Protocol: General Procedure for Elimination

A solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or ethanol) is treated with a strong base (e.g., potassium tert-butoxide or sodium ethoxide, 1.5-2.0 equiv) at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction is stirred for 1-12 hours. After the reaction is complete, the mixture is diluted with water and extracted with a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether). The organic extract is washed with water, dried, and the solvent is carefully removed to afford the volatile diene product.

Applications in Drug Development and Bioactive Molecule Synthesis

The stereodefined nature of this compound makes it a valuable building block for the synthesis of complex molecules with specific biological activities. Its utility is particularly evident in the construction of trisubstituted alkenes, a common motif in many natural products and pharmaceuticals.

Synthesis of Trisubstituted Alkenes

This compound is a key starting material for the stereoselective synthesis of (Z)-trisubstituted alkenes.[2][3] Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, allow for the introduction of a variety of substituents with high retention of the Z-geometry.[3] This methodology is crucial for the synthesis of intermediates for natural products such as mycolactone (B1241217) A and (+)-calyculin A.[3]

Precursor to Pharmaceutical Scaffolds

While direct incorporation of the (Z)-but-2-en-2-yl group into final drug structures may be less common, its value lies in its role as a versatile intermediate. The functional handles on this compound allow for its elaboration into more complex fragments that are then incorporated into pharmaceutically active compounds. For instance, the principles of stereoselective cross-coupling with similar vinyl bromides are applied in the synthesis of precursors for antifungal and anti-inflammatory agents like indiacen B and coibacin D.[2] Although not a direct precursor, the stereochemical control offered by reagents like this compound is fundamental to the synthesis of complex molecules such as analogs of the anticancer agent combretastatin (B1194345) A-4, where the cis (or Z) configuration of the stilbene (B7821643) core is crucial for its biological activity.

Conclusion

This compound is a commercially available and highly versatile reagent for organic synthesis. Its utility in stereoselective transformations, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for researchers and professionals in drug development. The ability to construct complex trisubstituted alkenes with high fidelity opens up avenues for the synthesis of novel bioactive molecules and complex natural products. The experimental protocols provided in this guide serve as a starting point for the exploration of the rich chemistry of this important building block.

References

- 1. This compound | C4H7Br | CID 5323715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (Z)-2-bromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method, recognized with the Nobel Prize in Chemistry in 2010, involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials make it a favored method in pharmaceutical and materials science research.[2]

These application notes provide a detailed overview and specific protocols for the Suzuki-Miyaura coupling of (Z)-2-bromo-2-butene. A key feature of this reaction with vinyl halides is its stereoretentive nature, allowing for the synthesis of geometrically pure (Z)-alkenes, which are important structural motifs in many biologically active molecules and advanced materials.[3]

Reaction Principle and Stereoselectivity

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three elementary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step typically occurs with retention of the double bond's configuration.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, replacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product with a new carbon-carbon bond and regenerating the Pd(0) catalyst. This final step is also stereoretentive.

The overall stereochemical outcome of the Suzuki-Miyaura coupling with vinyl halides is a retention of configuration. Therefore, using this compound as the starting material allows for the stereospecific synthesis of (Z)-alkene products.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields and stereoselectivity.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl- or vinyl-boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)

-

Water (for biphasic systems)

-

Schlenk flask or sealed reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add the boronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if required, 2-10 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent (and water if using a biphasic system).

-

Add this compound (1.0 equivalent) to the reaction mixture via syringe.

-